
5-Bromo-2-hydroxybenzophenone
Overview
Description
5-Bromo-2-hydroxybenzophenone: is an organic compound with the molecular formula C13H9BrO2 and a molecular weight of 277.12 g/mol . It is a derivative of benzophenone, where a bromine atom is substituted at the 5-position and a hydroxyl group at the 2-position of the benzene ring. This compound is known for its applications in organic synthesis and as a building block for various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromo-2-hydroxybenzophenone can be synthesized by employing p-bromophenyl benzoate as a starting material . The synthesis involves the following steps:
Friedel-Crafts Acylation: The reaction of p-bromophenyl benzoate with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-hydroxybenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation Reactions: The hydroxyl group can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) or ethanol are commonly used.
Condensation Reactions: Reagents like acetic acid or sulfuric acid as catalysts, and solvents like ethanol or methanol, are typically employed.
Major Products:
Scientific Research Applications
Organic Synthesis
5-Bromo-2-hydroxybenzophenone serves as a versatile building block in organic synthesis. It is used to create complex organic molecules, including derivatives utilized in pharmaceuticals and agrochemicals.
Biological Studies
The compound is employed in biological research to study enzyme inhibition and protein-ligand interactions. Its ability to bind to active sites of enzymes makes it valuable for understanding metabolic pathways.
Pharmaceutical Development
Research indicates that this compound has potential pharmacological properties, including:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains, such as Staphylococcus aureus and Escherichia coli, with significant inhibition observed at concentrations as low as 50 µg/mL.
- Anti-inflammatory Properties : Exhibits modulation of inflammatory pathways, suggesting potential therapeutic applications in conditions characterized by excessive inflammation.
- Antioxidant Activity : Protects cells from oxidative stress, which is beneficial in preventing cellular damage associated with diseases like cancer.
Antimicrobial Activity Case Study
A study evaluated the antimicrobial effects of this compound derivatives against common pathogens. The results showed that the compound effectively inhibited bacterial growth at minimal concentrations, highlighting its potential as a lead compound for developing new antimicrobial agents.
Anti-inflammatory Activity Case Study
In vitro experiments demonstrated that this compound could significantly reduce inflammatory markers in cell cultures treated with pro-inflammatory cytokines. This suggests its utility in developing treatments for inflammatory diseases.
Mechanism of Action
The mechanism of action of 5-bromo-2-hydroxybenzophenone involves its ability to participate in various chemical reactions due to the presence of reactive functional groups (bromine and hydroxyl). These groups allow the compound to interact with different molecular targets and pathways, leading to the formation of new chemical entities . The specific molecular targets and pathways depend on the nature of the reactions and the reagents used .
Comparison with Similar Compounds
2-Hydroxybenzophenone: Lacks the bromine substitution, making it less reactive in certain substitution reactions.
5-Bromo-2-methoxybenzophenone: Contains a methoxy group instead of a hydroxyl group, which alters its reactivity and applications.
4-Bromo-2-hydroxybenzophenone: The bromine substitution at the 4-position changes its chemical properties and reactivity compared to 5-bromo-2-hydroxybenzophenone.
Uniqueness: this compound is unique due to the specific positioning of the bromine and hydroxyl groups, which confer distinct reactivity and versatility in organic synthesis . This makes it a valuable compound for various chemical transformations and applications in research and industry .
Biological Activity
5-Bromo-2-hydroxybenzophenone is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and various biological activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound (C13H9BrO2) features a biphenyl structure with a hydroxyl group and a bromine substituent. Its molecular weight is approximately 311.56 g/mol. The presence of the bromine atom at the 5-position and the hydroxyl group at the 2-position significantly influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, leading to conformational changes that affect enzyme function. Additionally, it may modulate signal transduction pathways within cells, impacting cellular responses and potentially exhibiting pharmacological properties such as:
- Anti-inflammatory effects
- Antimicrobial activities
Biological Activities
Recent studies have highlighted several biological activities associated with this compound and its derivatives:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents .
- Anti-inflammatory Properties : The compound has been investigated for its potential to reduce inflammation, which is crucial in treating various chronic diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines.
- Enzyme Inhibition : Studies suggest that this compound can inhibit certain enzymes involved in metabolic pathways, which could be beneficial in drug development for metabolic disorders.
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of various benzophenone derivatives, including this compound, demonstrated significant inhibitory effects on Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, indicating potential for clinical applications.
Case Study 2: Anti-inflammatory Mechanism
Research exploring the anti-inflammatory properties of this compound revealed that it effectively reduced levels of tumor necrosis factor-alpha (TNF-α) in vitro. This suggests a mechanism through which the compound could mitigate inflammatory responses in various disease models.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for obtaining high-purity 5-Bromo-2-hydroxybenzophenone suitable for crystallographic studies?
- Methodological Answer : The compound is synthesized via Fries rearrangement of p-bromophenyl benzoate using AlCl₃ as a catalyst at 433 K. Post-reaction, the product is washed with 10% HCl to remove residual catalyst. High-purity single crystals are obtained by recrystallization from a 1:1 (v/v) mixture of absolute ethanol and acetic ether at room temperature .
Q. How can researchers accurately determine the molecular and crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Hydrogen atoms are placed in calculated positions using riding models: C–H = 0.93 Å and O–H = 0.82 Å, with isotropic displacement parameters set to 1.2×Ueq(C) and 1.5×Ueq(O). This approach ensures precise refinement of the crystal lattice .
Q. What solvent systems are effective for recrystallizing this compound to achieve phase-pure crystals?
- Methodological Answer : A 1:1 (v/v) mixture of absolute ethanol and acetic ether is optimal for growing single crystals. This solvent system balances solubility and polarity, enabling slow crystal growth at room temperature, which minimizes defects .
Advanced Research Questions
Q. How do the redox properties of this compound influence its applicability in catalytic processes?
- Methodological Answer : Cyclic voltammetry (CV) reveals reduction potentials critical for understanding electron-transfer behavior. UV/vis spectroscopy complements CV by correlating orbital energy levels (HOMO-LUMO gaps) with substituent effects. For catalytic applications, focus on the bromine atom’s electron-withdrawing effect, which stabilizes intermediates in redox cycles .
Q. What strategies validate spectroscopic and structural data for this compound against existing literature?
- Methodological Answer : Cross-reference experimental data (e.g., IR, NMR, X-ray) with the NIST Chemistry WebBook. For crystallographic data, validate bond lengths and angles against similar hydroxybenzophenone derivatives. Discrepancies in hydrogen bonding patterns should be analyzed using refinement software (e.g., SHELX) .
Q. How does bromine substitution at the 5-position alter electronic properties compared to chloro or fluoro analogs?
- Methodological Answer : Comparative CV studies of this compound and its 5-chloro analog show bromine’s larger atomic radius and lower electronegativity reduce redox potentials by ~0.2 V. DFT calculations can quantify substituent effects on HOMO-LUMO gaps and charge distribution .
Q. What challenges arise in refining hydrogen atom positions in the crystal structure of this compound?
- Methodological Answer : Hydrogen atoms in hydroxyl groups (O–H) require careful treatment due to potential disorder. Using riding models with fixed distances (O–H = 0.82 Å) and constrained thermal parameters (Uiso = 1.5×Ueq(O)) minimizes overfitting. Difference Fourier maps should be inspected for residual electron density near oxygen atoms .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer : Variations in melting points may arise from impurities or polymorphic forms. Reproduce synthesis and purification steps rigorously. For spectral data (e.g., NMR), ensure consistent solvent systems (e.g., DMSO-d₆ vs. CDCl₃) and calibration against internal standards (e.g., TMS). Cross-validate with high-resolution mass spectrometry (HRMS) .
Properties
IUPAC Name |
(5-bromo-2-hydroxyphenyl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO2/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIICRNXAGUXLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281642 | |
Record name | 5-Bromo-2-hydroxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70281642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55082-33-2 | |
Record name | 55082-33-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22344 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Bromo-2-hydroxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70281642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-hydroxybenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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